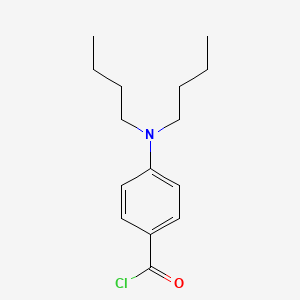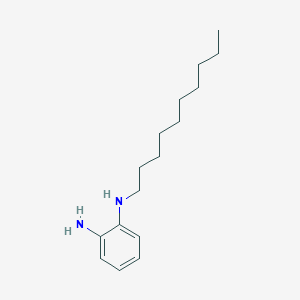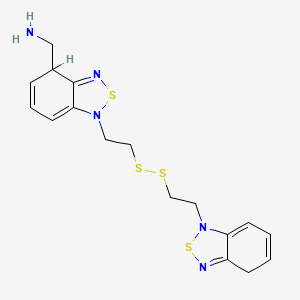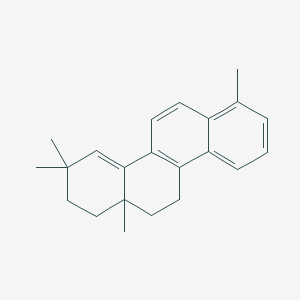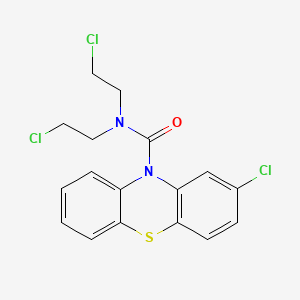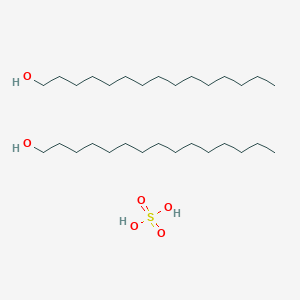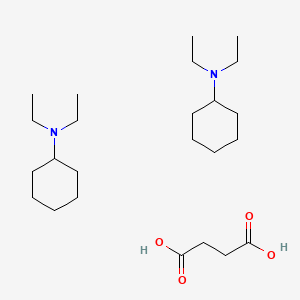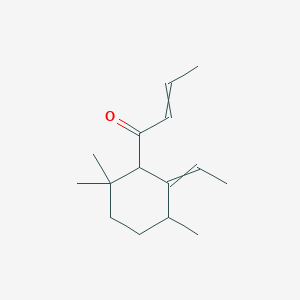
1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one is an organic compound with the molecular formula C15H24O. This compound is known for its unique structure, which includes a cyclohexyl ring substituted with ethylidene and trimethyl groups, and a butenone moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one typically involves the reaction of 2,2,5-trimethylcyclohexanone with ethylidene compounds under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce costs. Catalysts such as palladium or platinum may be used to facilitate the reaction, and continuous flow reactors can be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the compound to its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies of reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Buten-1-one, 1-(2,6,6-trimethyl-1,3-cyclohexadien-1-yl)-, (E):
2,5,6-Trimethylcyclohex-2-en-1-one: This compound has a similar cyclohexyl ring structure but lacks the butenone moiety.
2,5,6,6-Tetramethylcyclohexe-2-en-1-one: Similar in structure but with different substituents on the cyclohexyl ring.
Uniqueness
1-(6-Ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one is unique due to its specific combination of substituents and the presence of both a cyclohexyl ring and a butenone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications .
Properties
CAS No. |
67796-67-2 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
1-(6-ethylidene-2,2,5-trimethylcyclohexyl)but-2-en-1-one |
InChI |
InChI=1S/C15H24O/c1-6-8-13(16)14-12(7-2)11(3)9-10-15(14,4)5/h6-8,11,14H,9-10H2,1-5H3 |
InChI Key |
GWHVFWFQGIARHD-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=O)C1C(=CC)C(CCC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


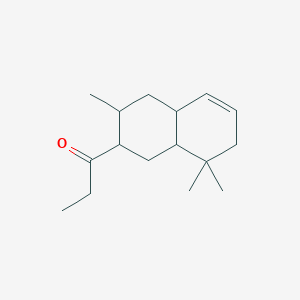
![3-[(5-nitropyridin-2-yl)amino]-1H-pyridine-2-thione](/img/structure/B14476873.png)
